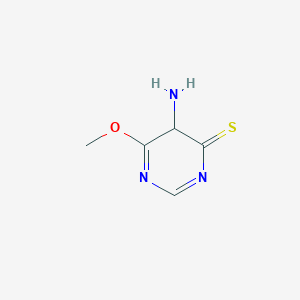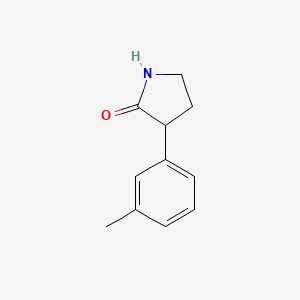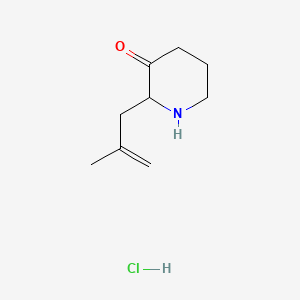![molecular formula C9H12N6 B12314331 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a triazolo-pyrazine ring fused with a piperazine moiety, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrazine ring . This catalyst-free and eco-friendly method yields the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, contributing to its antiproliferative effects.
Comparison with Similar Compounds
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its anticancer and antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its potential as an anticancer agent.
tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate: Another derivative with potential bioactive properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H12N6/c1-3-14(4-2-10-1)9-6-11-5-8-12-7-13-15(8)9/h5-7,10H,1-4H2 |
InChI Key |
FDJODFKDXHNBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC3=NC=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


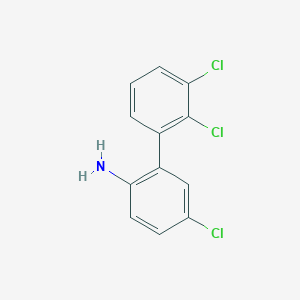
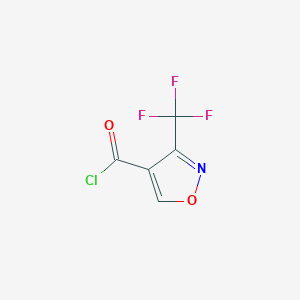
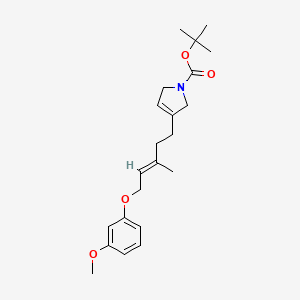
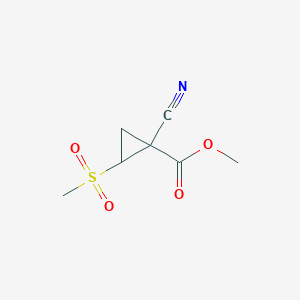
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
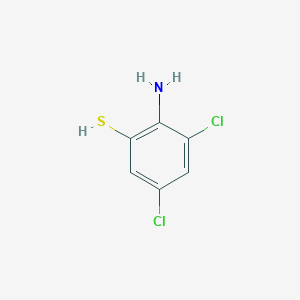

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)
